molecular formula C29H35N5O2 B2958808 4-(4-ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine CAS No. 1115923-04-0

4-(4-ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine

Cat. No.: B2958808
CAS No.: 1115923-04-0
M. Wt: 485.632
InChI Key: QUFJTOGZWFCXFX-UHFFFAOYSA-N
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Description

4-(4-ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Chemical Reactions Analysis

4-(4-ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. The piperazine and pyrimidine rings allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-(4-ethylphenoxy)-6-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O2/c1-3-23-7-9-26(10-8-23)36-28-20-27(30-21-31-28)33-13-11-24(12-14-33)29(35)34-17-15-32(16-18-34)25-6-4-5-22(2)19-25/h4-10,19-21,24H,3,11-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFJTOGZWFCXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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